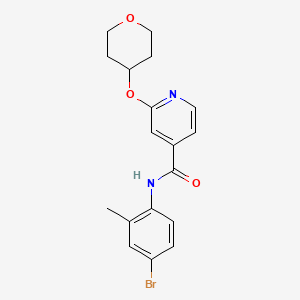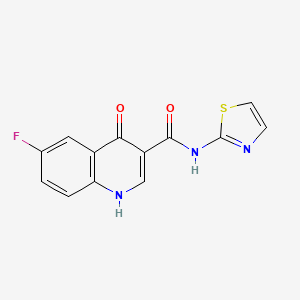
4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid is an organic compound with the molecular formula C13H17NO4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Wissenschaftliche Forschungsanwendungen
4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: As an intermediate in the development of pharmaceuticals.
Industry: In the production of specialty chemicals and advanced materials
Wirkmechanismus
Target of Action
It is known to be used as a reagent in the synthesis of various bioactive compounds .
Mode of Action
It is known to be involved in the synthesis of indoleamide derivatives as EP2 antagonists and aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors . The specific interactions with its targets and the resulting changes are subject to the specific context of these syntheses.
Biochemical Pathways
The compound plays a role in the synthesis of bioactive compounds that can affect various biochemical pathways. For instance, EP2 antagonists can modulate prostaglandin E2 signaling, and nicotinamide phosphoribosyltransferase inhibitors can influence NAD+ metabolism . The exact downstream effects would depend on the specific biochemical context.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is stable under normal temperature but may decompose under high temperature . It is soluble in organic solvents like ethanol, dimethylformamide, and dichloromethane , which can affect its reactivity in synthesis reactions. Other factors like pH and presence of other chemicals can also influence its action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-aminomethyl benzoic acid.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydrogen carbonate. This reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature.
Formation of the Boc-Protected Compound: The reaction proceeds to form 4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under specific conditions.
Deprotection Reactions: The Boc group can be removed using acids like trifluoroacetic acid (TFA) to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in solvents like dimethylformamide (DMF).
Major Products
Substitution: Various substituted benzoic acid derivatives.
Deprotection: 4-aminomethyl benzoic acid.
Coupling: Peptide chains or other complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid
- 4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
Uniqueness
4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid is unique due to its specific structure, which provides stability and reactivity in organic synthesis. The presence of the Boc-protected amino group allows for selective reactions, making it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]oxymethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-18-8-9-4-6-10(7-5-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUOIMHPBNHXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(benzyloxy)pyridin-2-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2484009.png)





![5-Methyl-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2484021.png)

![N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2484023.png)

![4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol;hydrochloride](/img/structure/B2484027.png)
![2,3-DIMETHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE](/img/structure/B2484028.png)

